6-Chloro-5-methylpyrimidin-4-amine
CAS No.: 14394-56-0
Cat. No.: VC20968224
Molecular Formula: C5H6ClN3
Molecular Weight: 143.57 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14394-56-0 |
---|---|
Molecular Formula | C5H6ClN3 |
Molecular Weight | 143.57 g/mol |
IUPAC Name | 6-chloro-5-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Standard InChI Key | JCIGQYDCSFFHPI-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN=C1Cl)N |
Canonical SMILES | CC1=C(N=CN=C1Cl)N |
Chemical Identity and Properties
6-Chloro-5-methylpyrimidin-4-amine is defined by precise chemical identifiers and physical properties that characterize its structure and behavior. The compound possesses the following essential characteristics:
Structural Characteristics and Reactivity
The reactivity of 6-Chloro-5-methylpyrimidin-4-amine derives predominantly from its structural features, particularly the electron-withdrawing effect of the chlorine atom and the nucleophilic character of the amino group.
Electronic Distribution
The chlorine substituent at the C-6 position withdraws electron density from the pyrimidine ring through both inductive and resonance effects, creating an electron-deficient center that is susceptible to nucleophilic attack. This feature makes the compound particularly valuable in medicinal chemistry, as it provides a site for further functionalization through nucleophilic aromatic substitution reactions.
Functional Group Reactivity
The amino group at position 4 serves as a nucleophilic center capable of participating in various transformations, including acylation and alkylation reactions. This versatility allows for the incorporation of diverse functional groups, expanding the potential applications of this compound in synthesis.
Ring System Properties
Synthesis Methods
The preparation of 6-Chloro-5-methylpyrimidin-4-amine typically involves multi-step synthetic pathways with carefully controlled reaction conditions to ensure high yield and purity.
Common Synthetic Routes
One established approach for synthesizing this compound involves the chlorination of 5-methylpyrimidin-4-amine using chlorinating agents such as N-chlorosuccinimide or thionyl chloride under controlled conditions. The choice of solvent and reaction parameters significantly influences the reaction outcome and product quality.
Reaction Conditions and Optimization
The synthesis typically requires specific conditions including:
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Temperature control: Usually ranging from room temperature to moderate heating
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Solvent selection: Common solvents include dichloromethane, chloroform, or DMF
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Reaction time: Carefully monitored to optimize yield and minimize side reactions
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Catalyst considerations: May employ acid catalysts or transition metal catalysts depending on the specific synthetic route
This compound can be prepared with high purity (typically >97%) using optimized synthetic protocols, making it suitable for subsequent applications in pharmaceutical development.
Applications in Medicinal Chemistry
6-Chloro-5-methylpyrimidin-4-amine holds significant value in pharmaceutical research due to its structural features that enable interactions with biological targets.
Pharmaceutical Intermediates
Comparative Analysis with Structural Analogs
Understanding the properties of 6-Chloro-5-methylpyrimidin-4-amine in relation to similar compounds provides valuable insights into structure-activity relationships.
Comparison with Isomeric Compounds
The properties of 6-Chloro-5-methylpyrimidin-4-amine can be contrasted with those of its constitutional isomer, 5-Chloro-6-methylpyrimidin-4-amine (CAS: 13040-89-6):
Comparison with Other Substituted Pyrimidines
The presence of different substituents on the pyrimidine ring can significantly alter the compound's properties and applications:
Analytical Characterization
Reliable analytical methods are essential for characterizing 6-Chloro-5-methylpyrimidin-4-amine in research and quality control contexts.
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: ¹H NMR typically shows characteristic signals for the methyl group and the aromatic proton
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Mass Spectrometry: Exhibits a molecular ion peak corresponding to its molecular weight (143.57 g/mol)
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IR Spectroscopy: Shows characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the pyrimidine ring
Chromatographic Analysis
HPLC and GC-MS techniques are commonly employed for purity assessment and quantitative analysis, with typical purity standards for commercial samples exceeding 97%.
Current Research Directions
Research involving 6-Chloro-5-methylpyrimidin-4-amine continues to evolve across multiple scientific disciplines.
Medicinal Chemistry Advancements
Recent investigations have focused on exploiting the reactive sites of this compound to create libraries of derivatives with enhanced biological activities. The compound's ability to interact with biological targets involved in cancer and infectious diseases makes it a valuable starting point for drug discovery efforts.
Synthetic Methodology Development
Ongoing research aims to develop more efficient and environmentally friendly synthetic routes for preparing 6-Chloro-5-methylpyrimidin-4-amine and its derivatives, including the exploration of catalytic methods and flow chemistry approaches.
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